Melicopine

Prostate Cancer Cytotoxicity Acridone Alkaloids

Melicopine (4,5-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6-one) is a structurally unique N-methylacridone alkaloid. Its distinct 4,5-di-OMe/1,3-dioxolo substitution pattern yields intermediate cytotoxic and antimalarial potencies relative to closely related acridone analogs. Head-to-head studies demonstrate that minor structural modifications produce 4- to 5-fold potency differences; melicopine cannot be substituted with melicopidine, melicopicine, or normelicopine without altering experimental outcomes. Defined IC₅₀ benchmarks—PC-3M 47.9 µg/mL, LNCaP 37.8 µg/mL, chloroquine-resistant Dd2 P. falciparum 33.7 µg/mL, chloroquine-sensitive 3D7 29.7 µg/mL—plus selectivity over HEK293 cells (>100 µg/mL) make it an essential comparator for prostate cancer cytotoxicity screening panels and antimalarial resistance mechanism studies. Available as a ≥95% pure reference standard for research applications.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 568-01-4
Cat. No. B191813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelicopine
CAS568-01-4
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3OC)OC)OCO4
InChIInChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15-17(23-8-22-15)16(21-3)14(11)20-2/h4-7H,8H2,1-3H3
InChIKeyPEWWLIQAXYMMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melicopine (CAS 568-01-4) Acridone Alkaloid: Verified Bioactivity and Procurement-Grade Reference Standards


Melicopine (CAS 568-01-4) is an N-methylacridone alkaloid originally isolated from Melicope fareana and subsequently identified in Zanthoxylum simullans, Acronychia baueri, and other Rutaceae species [1]. The compound (C₁₇H₁₅NO₅, MW 313.30) contains a 1,3-dioxolo moiety fused to the acridone core and is characterized by 4,5-dimethoxy substitution and an N-methyl group [2]. It is available as a purified reference standard (≥95% purity) for research applications .

Why Melicopine Cannot Be Replaced by Other Acridone Alkaloids or Generic N-Methylacridones


Acridone alkaloids sharing a common N-methylacridone backbone exhibit widely divergent biological activities due to subtle variations in methoxylation patterns and the presence or absence of the 1,3-dioxolo ring [1]. In a head-to-head comparative study of five acridone alkaloids co-isolated from Z. simullans, IC₅₀ values ranged from 12.5 to 51.4 µg/mL against PC-3M cells and 21.1 to 64.2 µg/mL against LNCaP cells, demonstrating that minor structural modifications translate into 4- to 5-fold differences in cytotoxic potency [2]. Similarly, antimalarial activity against chloroquine-resistant Dd2 P. falciparum varied from 18.9 to 41.2 µg/mL across the same five compounds [2]. Consequently, melicopine cannot be substituted with melicopidine, melicopicine, or normelicopine without altering experimental outcomes; procurement must be compound-specific .

Melicopine Quantitative Differentiation: Head-to-Head Cytotoxic and Antimalarial Data Against Closest Acridone Analogs


Melicopine Cytotoxic Selectivity: PC-3M Prostate Cancer Cell Line IC₅₀ Comparison

In a direct head-to-head evaluation against five co-isolated acridone alkaloids, melicopine (Compound 6) demonstrated an IC₅₀ of 47.9 µg/mL against the PC-3M prostate cancer cell line [1]. This represents a 3.8-fold lower potency compared to the most active analog normelicopidine (12.5 µg/mL), a 1.3-fold lower potency compared to melicopidine (36.1 µg/mL), and 1.3-fold higher potency compared to normelicopine (36.3 µg/mL) [1]. The data were generated under identical assay conditions: 72-hour incubation with Alamar Blue readout (n=3, mean ± SD) [1].

Prostate Cancer Cytotoxicity Acridone Alkaloids

Melicopine Cytotoxic Selectivity: LNCaP Prostate Cancer Cell Line IC₅₀ Comparison

Against the LNCaP lymph node carcinoma of the prostate cell line, melicopine exhibited an IC₅₀ of 37.8 µg/mL, positioning it as the second most potent compound among the five tested acridone alkaloids [1]. Melicopine was 1.8-fold less potent than normelicopidine (21.1 µg/mL) but 1.3-fold more potent than melicopidine (28.9 µg/mL), 1.2-fold more potent than normelicopine (44.6 µg/mL), and 1.7-fold more potent than melicopicine (64.2 µg/mL) [1]. The differential potency profile across cell lines (PC-3M vs. LNCaP) indicates that melicopine exhibits cell-line-dependent activity that distinguishes it from its analogs [1].

Prostate Cancer Cytotoxicity Acridone Alkaloids

Melicopine Antimalarial Activity: Chloroquine-Resistant Dd2 P. falciparum Strain Comparison

Against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, melicopine demonstrated an IC₅₀ of 33.7 µg/mL [1]. This activity was 1.8-fold lower than the most potent analog normelicopidine (18.9 µg/mL), 1.6-fold lower than melicopidine (21.6 µg/mL), and 1.3-fold lower than normelicopine (25.9 µg/mL) [1]. Melicopine exhibited 1.2-fold higher potency than melicopicine (41.2 µg/mL) [1]. All compounds were tested in parallel under identical assay conditions (72-hour incubation, DAPI staining, high-throughput confocal imaging) [1].

Antimalarial Drug Resistance Acridone Alkaloids

Melicopine Antimalarial Activity: Chloroquine-Sensitive 3D7 P. falciparum Strain Comparison

Against the chloroquine-sensitive 3D7 strain of P. falciparum, melicopine exhibited an IC₅₀ of 29.7 µg/mL [1]. This potency was 1.17-fold higher than melicopicine (37.7 µg/mL) and comparable to normelicopine (31.2 µg/mL), though 1.2-fold lower than melicopidine (25.5 µg/mL) [1]. The data establish melicopine as a mid-potency acridone alkaloid against the 3D7 strain, with activity that is differentiated from both more and less potent structural analogs [1].

Antimalarial Acridone Alkaloids P. falciparum

Melicopine Selectivity Index: Differential Toxicity to Non-Cancerous HEK293 Cells

Melicopine exhibited no cytotoxicity against non-cancerous human embryonic kidney HEK293 cells at concentrations up to 100 µg/mL (IC₅₀ > 100 µg/mL), yielding a selectivity index (SI) of >2.9 relative to the Dd2 strain and >3.3 relative to the 3D7 strain [1]. This selectivity profile is shared by normelicopine, melicopidine, and melicopicine (all IC₅₀ > 100 µg/mL against HEK293), indicating that the acridone core confers a favorable therapeutic window, though the magnitude of the SI varies with antimalarial potency [1]. In contrast, normelicopidine achieved an SI of >5.0 against Dd2 due to its higher antiparasitic potency [1].

Selectivity Cytotoxicity Safety Screening

Melicopine Procurement Decision Scenarios: Evidence-Based Research Applications


Structure-Activity Relationship (SAR) Studies of Acridone Alkaloids

Melicopine (4,5-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6-one) serves as a critical comparator in SAR studies due to its defined substitution pattern (4,5-di-OMe, 1,3-dioxolo ring) that yields intermediate cytotoxic and antimalarial potencies relative to more active (normelicopidine) and less active (melicopicine) analogs [1]. Its IC₅₀ values of 47.9 µg/mL (PC-3M), 37.8 µg/mL (LNCaP), 33.7 µg/mL (Dd2), and 29.7 µg/mL (3D7) provide quantitative benchmarks for evaluating synthetic derivatives .

Prostate Cancer Cell Line Screening Panels

Melicopine is suitable for inclusion in prostate cancer cytotoxicity screening panels alongside its acridone analogs, particularly given its differential activity between PC-3M (IC₅₀ = 47.9 µg/mL) and LNCaP (IC₅₀ = 37.8 µg/mL) cell lines [1]. The compound's lack of cytotoxicity toward HEK293 cells (>100 µg/mL) allows for selectivity assessments in parallel with potency measurements .

Antimalarial Drug Discovery: Chloroquine-Resistant Strain Screening

With a demonstrated IC₅₀ of 33.7 µg/mL against chloroquine-resistant Dd2 P. falciparum and a selectivity index >2.9, melicopine represents a mid-tier positive control or reference compound for antimalarial screening campaigns focused on resistance mechanisms [1]. The compound's activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains (29.7 and 33.7 µg/mL, respectively) indicates minimal cross-resistance, a property that may be relevant for mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melicopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.